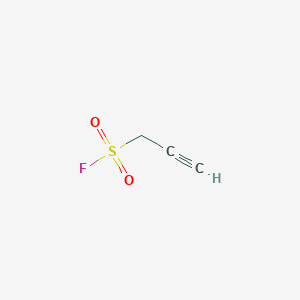

Prop-2-yne-1-sulfonyl fluoride

Description

Contextualizing Prop-2-yne-1-sulfonyl Fluoride (B91410) within the Broader Class of Alkynyl Sulfonyl Fluorides and Related Organosulfur(VI) Fluorides

Prop-2-yne-1-sulfonyl fluoride belongs to the broader class of organosulfur(VI) fluorides, which are characterized by a sulfur atom in its highest oxidation state bonded to a fluorine atom. nih.gov This class of compounds has garnered substantial attention for its unique combination of stability and reactivity. nih.govrsc.org Unlike other sulfur(VI) halides, the sulfur-fluorine bond in sulfonyl fluorides is notably resistant to hydrolysis and oxidation/reduction, yet it can be selectively activated for nucleophilic substitution. nih.govacs.org

Within this family, alkynyl sulfonyl fluorides, such as this compound, are a specialized subgroup. These reagents are distinguished by the presence of a carbon-carbon triple bond, which imparts additional reactivity. They can act as bifunctional reagents, serving as both precursors for the fluorosulfonyl radical (FSO2•) and as radical trapping agents. nih.govd-nb.info This dual reactivity allows for novel transformations, such as the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes, leading to the formation of β-alkynyl-fluorosulfonylalkanes. nih.govnih.gov The resulting products contain both an alkyne handle for further functionalization and a sulfonyl fluoride moiety ready for subsequent reactions.

The general stability and reactivity profile of various organosulfur(VI) fluorides are summarized in the table below.

| Compound Class | General Formula | Key Features | Reference |

| Sulfonyl Fluorides | R-SO₂F | Hydrolytically stable, resistant to redox chemistry, selective reactivity at sulfur. | nih.gov |

| Fluorosulfates | RO-SO₂F | Used as alternative sulfur(VI) latent electrophiles. | nih.gov |

| Sulfamoyl Fluorides | R₂N-SO₂F | Heteroatom-rich S(VI) fluorides. | nih.gov |

| Alkynyl Sulfonyl Fluorides | RC≡C-SO₂F | Bifunctional; act as FSO₂ radical precursors and traps. | nih.govd-nb.info |

Significance of Multifunctional Reagents in Contemporary Synthetic Chemistry

Modern organic synthesis increasingly relies on multifunctional reagents to construct complex molecular architectures efficiently. organic-chemistry.orgresearchgate.net These reagents contain two or more reactive sites that can undergo distinct chemical transformations, often in a controlled and sequential manner. google.com The use of such reagents streamlines synthetic pathways, reduces the number of steps, minimizes waste, and allows for the rapid generation of molecular diversity from a single starting material. organic-chemistry.org

This compound exemplifies the utility of a multifunctional reagent. It possesses two orthogonal reactive functionalities:

The Alkyne Group: A versatile handle for a wide array of transformations, including cycloadditions (like the copper-catalyzed alkyne-azide cycloaddition), cross-coupling reactions, and hydrations.

The Sulfonyl Fluoride Group: A key functional group for "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry. d-nb.info This "click chemistry" process allows for the reliable and efficient formation of sulfonates, sulfonamides, and other sulfur-based linkages by reacting the sulfonyl fluoride with various nucleophiles. acs.orgnih.gov

The ability to selectively address either the alkyne or the sulfonyl fluoride moiety allows chemists to introduce complexity and build molecular scaffolds in a planned and efficient sequence. This strategy is highly valuable in fields like drug discovery and materials science, where the rapid synthesis and evaluation of new compounds are crucial. researchgate.netresearchgate.net

Historical Development and Evolution of Sulfonyl Fluoride Chemistry Relevant to this compound

The chemistry of sulfonyl fluorides has a rich history, though its application in synthesis has seen periods of intense interest and relative dormancy.

Early Investigations (1920s-1930s): Organic sulfonyl fluorides first gained significant attention for their use as dyes and pesticides. nih.gov Early studies established their characteristic hydrolytic stability and selective reactivity. nih.gov

Mid-20th Century: Interest waned until a brief resurgence in the 1960s, when sulfonyl fluorides were investigated as chemical probes and protease inhibitors. nih.gov For instance, (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) became a widely used serine protease inhibitor. nih.gov

The SuFEx Renaissance (2014-Present): The field was revitalized in 2014 when Barry Sharpless introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation click chemistry reaction. acs.orgresearchgate.net This concept highlighted the exceptional reliability and scope of reactions involving the S(VI)-F bond. acs.org The SuFEx process is characterized by the substitution of the fluoride on a high-valent sulfur center with a nucleophile, a transformation that can be catalyzed to achieve high efficiency. acs.org

The development of synthetic methods has been crucial to this evolution. Historically, the most common route to sulfonyl fluorides was the halogen exchange of the corresponding sulfonyl chlorides with fluoride salts like KF or KHF₂. nih.gov However, the instability of many sulfonyl chloride precursors, particularly heteroaromatic ones, posed a significant challenge. nih.gov

Recent years have seen a surge in new synthetic strategies to access a wider diversity of sulfonyl fluorides, bypassing problematic intermediates. These modern methods are essential for producing reagents like this compound and include:

Deoxyfluorination: Direct conversion of sulfonic acids and their salts using reagents like Xtalfluor-E® or thionyl fluoride. nih.govrsc.org

Transition-Metal Catalysis: Palladium-catalyzed methods to generate sulfonyl fluorides from aryl bromides or triflates using an SO₂ surrogate like DABSO. nih.gov

Electrochemical Synthesis: Direct, oxidant-free conversion of thiols and disulfides into sulfonyl fluorides. nih.gov

Radical Approaches: The use of radical precursors to install the fluorosulfonyl group, which is particularly relevant for the synthesis of aliphatic and alkynyl sulfonyl fluorides. researchgate.net

This expansion of synthetic tools has made previously inaccessible sulfonyl fluorides available, enabling their use as powerful multifunctional reagents in modern chemistry. researchgate.netccspublishing.org.cn

Structure

3D Structure

Properties

Molecular Formula |

C3H3FO2S |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

prop-2-yne-1-sulfonyl fluoride |

InChI |

InChI=1S/C3H3FO2S/c1-2-3-7(4,5)6/h1H,3H2 |

InChI Key |

GFFFUKFVYFHSEC-UHFFFAOYSA-N |

Canonical SMILES |

C#CCS(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for Prop 2 Yne 1 Sulfonyl Fluoride and Analogues

Direct Construction of the Sulfonyl Fluoride (B91410) Moiety

The direct formation of the C-S(VI)-F bond is a critical step in the synthesis of prop-2-yne-1-sulfonyl fluoride and its analogues. Various catalytic and metal-free approaches have been developed to achieve this transformation efficiently and under mild conditions.

Photoredox Catalysis in C-S(VI)-F Bond Formation

Photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides, offering mild reaction conditions and high functional group tolerance. nih.govorganic-chemistry.orgnih.gov This method often involves the generation of radical intermediates that can be trapped to form the desired sulfonyl fluoride.

One notable strategy involves a three-component aminofluorosulfonylation of unactivated olefins. nih.gov By merging photoredox-catalyzed proton-coupled electron transfer (PCET) with radical relay processes, various aliphatic sulfonyl fluorides can be synthesized. nih.gov This approach utilizes a photocatalyst to generate an amidyl radical, which then participates in a cascade reaction with an alkene and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), and a fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.gov

Another photoredox-catalyzed method enables the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. organic-chemistry.org This process proceeds via halogen atom transfer (XAT), followed by SO2 capture and fluorination. organic-chemistry.org The use of flow chemistry in this method has been shown to improve scalability and safety. organic-chemistry.org

A metal-free photoredox-catalyzed three-component assembly of aryl sulfonyl fluorides has also been reported, utilizing aryl sulfonyl ammonium (B1175870) salt intermediates and potassium bifluoride (KHF2) as the fluorine source. nih.gov This method is particularly useful for the late-stage fluorosulfonylation of complex molecules. nih.gov

| Catalyst/Reagents | Starting Material | Product | Key Features |

| [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, DABSO, (TMS)3SiOH | Alkyl Bromide | Alkyl Sulfonyl Fluoride | Mild, scalable, flow chemistry compatible. organic-chemistry.org |

| Photocatalyst, DABSO, NFSI | Unactivated Olefin, Amide | Aliphatic Sulfonyl Fluoride | Three-component, good functional group tolerance. nih.gov |

| 4CzIPN, DABSO, KHF2 | Aryl Diazonium Salt | Aryl Sulfonyl Fluoride | Metal-free, late-stage functionalization. nih.gov |

Electrochemical Approaches for Fluorosulfonylation

Electrochemical methods provide an environmentally benign alternative for the synthesis of sulfonyl fluorides, often avoiding the need for external oxidants or metal catalysts. purdue.edunih.govresearchgate.netrsc.org These techniques rely on the generation of reactive intermediates at an electrode surface.

A prominent electrochemical approach involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF). nih.govresearchgate.net This method is applicable to a wide range of alkyl, benzyl, and aryl thiols and disulfides. nih.govresearchgate.net The reaction proceeds under mild conditions and demonstrates good substrate scope. nih.govresearchgate.net

Another electrochemical strategy enables the synthesis of sulfonyl fluorides from sulfonyl hydrazides. rsc.org In this process, an electrolyte and redox catalyst, such as tetra-n-butylammonium iodide (n-Bu4NI), facilitates the formation of sulfonyl radical species from sulfonyl hydrazides, which are then fluorinated. rsc.org

Furthermore, an electroreductive protocol for the radical fluorosulfonylation of vinyl triflates with fluorosulfonyl chloride (FSO2Cl) has been developed. organic-chemistry.org This metal-free method utilizes inexpensive graphite (B72142) felt electrodes. organic-chemistry.org

| Starting Material | Fluoride Source | Key Features |

| Thiols or Disulfides | Potassium Fluoride (KF) | Mild, environmentally benign, broad scope. nih.govresearchgate.net |

| Sulfonyl Hydrazides | Et3N·3HF | Redox-catalyst mediated. rsc.org |

| Aryl/Alkyl Sulfinic Salts | Et3N·3HF | Oxidant-free. researchgate.net |

Transition-Metal Catalysis in Sulfonyl Fluoride Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the formation of sulfonyl fluorides. nih.gov Palladium and copper are among the most commonly used metals for these transformations. nih.gov

Palladium-catalyzed cross-coupling reactions are a versatile method for synthesizing aryl and heteroaryl sulfonyl fluorides. rsc.org One common approach involves the palladium-catalyzed sulfonylation of aryl bromides or iodides using DABSO as an SO2 source, followed by an in situ fluorination of the resulting sulfinate with an electrophilic fluorine source like NFSI or Selectfluor. organic-chemistry.orgrsc.org This one-pot procedure offers a practical route to these valuable compounds. organic-chemistry.orgrsc.org

Copper-catalyzed reactions also play a significant role. For instance, a general and practical copper-catalyzed fluorosulfonylation of a wide range of arenediazonium salts has been developed using the DABSO adduct in combination with potassium bifluoride (KHF2). organic-chemistry.org

| Catalyst | Starting Material | Key Features |

| Palladium | Aryl Bromide/Iodide | One-pot, good functional group tolerance. organic-chemistry.orgrsc.org |

| Copper | Arenediazonium Salt | Practical, wide substrate scope. organic-chemistry.org |

| Bismuth | Aryl Boronic Acid | Redox-neutral, excellent yields. organic-chemistry.org |

Organocatalytic Protocols for Propargyl Sulfonyl Fluoride Formation

Organocatalysis offers a metal-free alternative for the synthesis of sulfonyl fluorides, often employing small organic molecules to catalyze the desired transformation. While specific organocatalytic methods for the direct formation of propargyl sulfonyl fluorides are less commonly reported, general strategies for sulfonyl fluoride synthesis can be adapted.

For example, a pyrylium (B1242799) salt, Pyry-BF4, has been used as a chemoselective reagent for the activation of sulfonamides. d-nb.inforesearchgate.net In the presence of magnesium chloride, the sulfonamide is converted to the corresponding sulfonyl chloride, which is then subjected to an in situ fluorine exchange with potassium fluoride to yield the sulfonyl fluoride. d-nb.inforesearchgate.net This method is notable for its mild conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules. d-nb.inforesearchgate.net

| Catalyst/Reagent | Starting Material | Product | Key Features |

| Pyry-BF4, MgCl2, KF | Sulfonamide | Sulfonyl Fluoride | Mild, chemoselective, one-pot. d-nb.inforesearchgate.net |

Metal-Free and Additive-Free Synthetic Routes

The development of metal-free and additive-free synthetic methods is a significant goal in green chemistry. Several such protocols have been established for the synthesis of sulfonyl fluorides.

One approach involves the photoactivation of an electron donor-acceptor (EDA) complex for the radical hydro-fluorosulfonylation of propargyl alcohols with FSO2Cl. organic-chemistry.org This reaction proceeds without the need for photocatalysts, bases, or other additives, providing a straightforward route to functionalized γ-hydroxy (E)-alkenylsulfonyl fluorides. organic-chemistry.org

Another metal-free method involves the reaction of aryltriazenes with DABSO and NFSI in the presence of trifluoroacetic acid (TFA). researchgate.net This one-pot, multi-component approach provides a variety of sulfonyl fluorides in high yields under simple reaction conditions. researchgate.net

Furthermore, a facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids has been developed using cyanuric chloride and potassium bifluoride (KHF2). nih.govrsc.org This transition-metal-free method is highly efficient and compatible with a diverse range of substrates. nih.govrsc.org

| Reagents | Starting Material | Product | Key Features |

| FSO2Cl | Propargyl Alcohol | γ-Hydroxy (E)-alkenylsulfonyl fluoride | Photoactivated, additive-free. organic-chemistry.org |

| DABSO, NFSI, TFA | Aryltriazene | Aryl Sulfonyl Fluoride | Metal-free, one-pot, high yields. researchgate.net |

| Cyanuric Chloride, KHF2 | Sulfonate/Sulfonic Acid | Sulfonyl Fluoride | Transition-metal-free, efficient. nih.govrsc.org |

Strategies for Introducing the Propargyl (Alkyne) Moiety

While the direct fluorosulfonylation of propargylic precursors is a viable route, another key strategy involves the introduction of the propargyl group onto a pre-existing sulfonyl fluoride or a related precursor.

One approach is the reaction of sulfonyl fluorides with propargylic nucleophiles. However, a more common and versatile strategy involves the modification of propargylic alcohols. For instance, a regio- and chemoselective sulfonylation of propargyl alcohols with sulfinamides in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been developed to produce allenyl sulfones. researchgate.net While this yields an allenyl sulfone rather than a propargyl sulfonyl fluoride, it demonstrates a method for incorporating the propargyl skeleton.

A more direct approach would involve the reaction of a suitable propargyl electrophile with a sulfinate salt, followed by fluorination. The development of rhodium-catalyzed carbamate (B1207046) N-transfer to sulfoxides has been improved to allow for the preparation of propargyl sulfoximine (B86345) carbamates, which contain an alkyne handle for further functionalization, such as click chemistry. acs.org While not directly yielding a sulfonyl fluoride, this highlights a strategy for incorporating a propargyl group into a sulfur(VI) center.

Transition metal-catalyzed rearrangements of propargylic esters and phosphates can also be employed to generate reactive intermediates that could potentially be trapped with a fluorosulfonylating agent. nih.gov For example, copper-catalyzed 1,3-phosphatyloxy migration in propargylic phosphates leads to the formation of an allene (B1206475) intermediate. nih.gov

Ultimately, the choice of strategy for introducing the propargyl moiety depends on the desired final structure and the availability of starting materials.

Coupling Reactions with Pre-formed Sulfonyl Fluoride Scaffolds

The construction of this compound can be efficiently achieved by coupling a propargyl group with a pre-existing sulfonyl fluoride-containing scaffold. These methods are advantageous as they often utilize readily available starting materials and benefit from the well-established chemistry of sulfonyl fluorides.

One of the most common strategies involves the reaction of a suitable propargyl halide, such as propargyl bromide, with a metal sulfinate salt. While this approach is prevalent for the synthesis of sulfones, its adaptation for sulfonyl fluorides requires careful selection of reagents and conditions to avoid undesired side reactions.

Alternatively, modern cross-coupling methodologies offer a powerful platform for the synthesis of such compounds. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the formation of C-S bonds. While direct coupling of a propargyl nucleophile with a sulfonyl fluoride electrophile is less common, related transformations provide a proof of concept. For example, the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids has been reported, showcasing the potential for C-C bond formation adjacent to a sulfonyl fluoride group. nih.govorganic-chemistry.org The adaptation of such methods to C-S bond formation for the synthesis of propargyl sulfonyl fluorides remains an area of active research.

De Novo Synthesis of the Propargyl-Sulfonyl Fluoride Framework

The de novo synthesis of this compound involves the construction of the sulfonyl fluoride moiety directly onto a propargyl backbone. This approach offers flexibility in substrate scope and can be particularly useful when pre-formed sulfonyl fluoride scaffolds are not readily accessible.

A significant advancement in this area is the radical hydro-fluorosulfonylation of propargyl alcohols. This method utilizes fluorosulfonyl chloride (FSO2Cl) in a reaction initiated by the photoactivation of an electron donor-acceptor (EDA) complex. ccspublishing.org.cn This process is notable for proceeding under mild conditions without the need for photocatalysts, bases, or other additives, leading to the formation of functionalized alkenylsulfonyl fluorides. ccspublishing.org.cn

Another versatile de novo approach starts from propargyl thiols or disulfides. These precursors can be converted to the corresponding sulfonyl fluorides through oxidative fluorination. tue.nl Modern electrochemical methods have emerged as a particularly green and efficient way to achieve this transformation. nih.govnih.gov By using potassium fluoride as an inexpensive and safe fluoride source, the electrochemical oxidative coupling of thiols and KF can be carried out at room temperature, offering high yields and broad substrate compatibility. nih.govnih.gov

The synthesis can also commence from propargyl sulfonic acids or their salts. These can be converted to the corresponding sulfonyl fluorides via a one-pot, two-step process involving in situ formation of the sulfonyl chloride followed by halogen exchange. nih.govresearchgate.net Reagents like cyanuric chloride or trichloroacetonitrile (B146778) can be used for the initial chlorination, followed by treatment with a fluoride source such as potassium fluoride or potassium bifluoride. nih.govresearchgate.net

| Starting Material | Reagents | Key Features |

| Propargyl Alcohols | FSO2Cl, EDA complex | Radical hydro-fluorosulfonylation; mild, catalyst-free conditions. ccspublishing.org.cn |

| Propargyl Thiols/Disulfides | KF, Electrochemical Oxidation | Green and mild; no additional oxidants or catalysts required. nih.govnih.gov |

| Propargyl Sulfonic Acids/Salts | Cyanuric chloride, KHF2 | One-pot synthesis; readily available starting materials. nih.govresearchgate.net |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for sulfonyl fluorides, including this compound. These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

A notable green method involves the synthesis of sulfonyl fluorides in aqueous media. For instance, a method for the synthesis of β-sulfonyl aliphatic sulfonyl fluorides has been developed that proceeds in water under mild conditions without the need for any ligands or additives. nih.govsciencedaily.com This approach simplifies the workup procedure, often allowing for the isolation of the pure product by simple filtration. nih.govsciencedaily.com

The use of safer and more environmentally benign reagents is another key aspect of green sulfonyl fluoride synthesis. Potassium fluoride (KF) is increasingly replacing more hazardous fluorinating agents. An efficient and environmentally friendly protocol utilizes stable substrates like disulfides or thiols with potassium fluoride as the sole fluorine source and a green oxidant.

Electrochemical methods also represent a significant step towards greener synthesis. nih.govnih.gov The electrochemical oxidative coupling of thiols and potassium fluoride avoids the need for chemical oxidants, which often generate stoichiometric waste. nih.gov Furthermore, conducting these reactions in flow reactors can significantly accelerate the reaction time and improve scalability. nih.gov

Recent developments have also focused on one-pot syntheses that minimize intermediate purification steps, thereby reducing solvent usage and waste generation. nih.govresearchgate.net The direct conversion of sulfonic acids or sulfonates to sulfonyl fluorides using reagents like cyanuric chloride and KHF2 exemplifies this efficient and more sustainable approach. nih.govresearchgate.net

| Green Approach | Starting Materials | Reagents/Conditions | Advantages |

| Aqueous Synthesis | Alkenes, Sulfonylating agent | Water, Mild conditions | Reduced use of organic solvents, simplified workup. nih.govsciencedaily.com |

| Safer Reagents | Thiols, Disulfides | Potassium Fluoride, Green Oxidant | Avoids hazardous fluorinating agents. |

| Electrochemical Synthesis | Thiols, Disulfides | Potassium Fluoride, Electricity | No chemical oxidants, mild conditions. nih.govnih.gov |

| One-Pot Synthesis | Sulfonic Acids, Sulfonates | Cyanuric Chloride, KHF2 | Reduced waste, improved efficiency. nih.govresearchgate.net |

Reactivity and Mechanistic Investigations of Prop 2 Yne 1 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, prized for its reliability and the stability of the resulting bonds. sigmaaldrich.com The core of SuFEx chemistry lies in the reactivity of the S-F bond in sulfonyl fluorides, which, despite its stability, can be activated to react with nucleophiles. nih.gov This reaction is noted for its high yields and tolerance of a wide range of functional groups. sigmaaldrich.com

Nucleophilic Exchange with Oxygen-Centred Nucleophiles (e.g., Alcohols, Silyl (B83357) Ethers)

The SuFEx reaction of prop-2-yne-1-sulfonyl fluoride with oxygen-centered nucleophiles, such as alcohols and silyl ethers, proceeds efficiently to form sulfonate esters. While specific studies on this compound are limited, the general reactivity of sulfonyl fluorides is well-established. For instance, the reaction of various sulfonyl fluorides with phenols, a common class of oxygen nucleophiles, using cesium carbonate as a base, yields sulfonate esters in high yields, often exceeding 90%. researchgate.net

The reaction with silyl ethers is also a common transformation in SuFEx chemistry. Aryl silyl ethers, in particular, have been shown to be effective nucleophiles for the fluoride substitution on sulfonyl fluorides. nih.gov This reaction is often catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The general conditions for these reactions typically involve a base to activate the nucleophile.

Table 1: Examples of SuFEx Reactions with Oxygen Nucleophiles

| Sulfonyl Fluoride | Nucleophile | Product | Yield (%) |

| Phenylsulfonyl fluoride | Phenol | Phenyl sulfonate | 96 |

| Naphthalenesulfonyl fluoride | Phenol | Naphthyl sulfonate | 90 |

This table presents generalized data for similar sulfonyl fluorides to illustrate the typical efficiency of SuFEx reactions with oxygen nucleophiles.

Nucleophilic Exchange with Nitrogen-Centred Nucleophiles (e.g., Amines)

The reaction of sulfonyl fluorides with nitrogen-centered nucleophiles, particularly primary and secondary amines, is a cornerstone of SuFEx chemistry, leading to the formation of stable sulfonamides. nih.gov These reactions often require a base to facilitate the nucleophilic attack of the amine. nih.gov

Recent advancements have introduced milder reaction conditions. For example, a combination of calcium triflimide (Ca(NTf₂)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to effectively mediate the SuFEx reaction of sulfonyl fluorides with amines at room temperature, providing high yields in a short time. nih.gov This method is a significant improvement over previous protocols that required elevated temperatures and longer reaction times. nih.gov

Computational studies have shed light on the mechanism, suggesting an SN2-type reaction at the sulfur center. nih.gov The role of the base is crucial in increasing the nucleophilicity of the amine, thereby lowering the activation energy barrier. nih.gov

Table 2: SuFEx Reaction of Phenylsulfonyl Fluoride with an Amine

| Reactants | Conditions | Product | Yield (%) |

| Phenylsulfonyl fluoride, Amine | Ca(NTf₂)₂, DABCO, Room Temp, <30 min | Sulfonamide | 94 |

This table illustrates the efficiency of modern catalytic systems for the synthesis of sulfonamides via SuFEx chemistry. nih.gov

Orthogonality and Chemoselectivity of SuFEx Reactions with Concurrent Alkyne Reactivity

A key feature of this compound is the ability to perform SuFEx reactions on the sulfonyl fluoride moiety without affecting the terminal alkyne. This orthogonality is crucial for sequential "click" reactions. The SuFEx reaction can be carried out first, followed by a reaction at the alkyne, or vice versa, demonstrating high chemoselectivity.

Studies on similar bifunctional molecules have shown that SuFEx reactions can be performed quantitatively on surfaces, even in sterically demanding environments. nih.gov This highlights the robustness and "click" nature of the SuFEx transformation. nih.gov The orthogonality has been demonstrated in dual-platform systems, such as a CuAAC/SuFEx platform, where both reactions proceed in high yields. nih.govnih.gov

The inertness of the sulfonyl fluoride group to conditions typically used for alkyne reactions, and vice versa, allows for a modular approach to synthesizing complex molecules. For example, the SuFEx reaction can be performed in the presence of various functional groups, including those that might react in other types of transformations. nih.govsigmaaldrich.com

Kinetic and Computational Studies of SuFEx Mechanisms

Kinetic and computational studies have provided valuable insights into the mechanism of the SuFEx reaction. For the reaction with amines, density functional theory (DFT) calculations have shown that the reaction proceeds through a non-synchronous, one-step SN2-type mechanism. nih.gov The reaction barrier is significantly lowered by the presence of a base, which enhances the nucleophilicity of the amine. nih.gov

Kinetic studies on surface-bound SuFEx reactions have determined second-order rate constants, providing quantitative data on the reaction's efficiency. nih.gov These studies confirm the "click" nature of the reaction, characterized by high yields and rapid rates. nih.gov

Computational analyses have also explored the relative reactivity of different types of S-F bonds, which is crucial for designing selective sequential SuFEx reactions. nih.gov

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group of this compound is a versatile handle for various transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfonyl Fluoride

The CuAAC reaction is a premier example of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govrsc.org This reaction is widely used due to its reliability, mild reaction conditions, and broad functional group tolerance. rsc.orgnih.govrsc.org

In the context of this compound, the CuAAC reaction can be performed on the alkyne moiety while leaving the sulfonyl fluoride group intact. This orthogonality is essential for creating complex molecular architectures. The sulfonyl fluoride group is stable under the typical CuAAC reaction conditions, which involve a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govacs.org

The resulting triazole product retains the sulfonyl fluoride group, which can then be used for subsequent SuFEx reactions, demonstrating the powerful modularity of this bifunctional reagent.

Hydrofunctionalization Reactions

The alkyne moiety of this compound and related alkynyl sulfonyl fluorides is susceptible to various hydrofunctionalization reactions, where an H-X bond is added across the carbon-carbon triple bond. These reactions provide access to a range of functionalized alkenyl sulfonyl fluorides.

Hydrosulfonylation: The addition of a sulfonyl group and a hydrogen atom across the alkyne can be achieved through radical pathways. Radical hydro-fluorosulfonylation of alkynes has been established, yielding valuable alkenylsulfonyl fluoride products. These reactions can exhibit high Z-selectivity, which is notable as these isomers are often less stable and more challenging to synthesize compared to their E-configured counterparts. nih.gov

Hydroamination: The addition of N-H bonds across the alkyne has been demonstrated in related systems. For instance, a hydroamination of unactivated alkynes using lithium bis(fluorosulfonyl)imide (LiN(SO2F)2) provides vinyl fluorosulfonimides with high regioselectivity under mild, transition-metal-free conditions. organic-chemistry.orgnih.gov This strategy highlights the potential for developing hydroamination protocols for this compound to generate sulfonamide-like structures. Mechanistic studies suggest that the reaction can proceed via a phase-transfer-catalyzed mechanism, with trace water acting as the proton source. organic-chemistry.org

Halosulfonylation: While direct halosulfonylation of this compound is not extensively detailed, related processes on alkynes are known. For example, the photoinduced radical fluorosulfonylation of alkynes with fluorosulfonyl chloride (FSO2Cl) proceeds through a 1,2-fluorosulfonyl/chlorination step. researchgate.net This intermediate can then undergo dehydrochlorination to yield the final alkenyl sulfonyl fluoride product, demonstrating a pathway analogous to halosulfonylation.

Interactive Table: Hydrofunctionalization of Alkynes to Sulfonyl Fluoride Derivatives

Radical Addition Reactions

The generation of the fluorosulfonyl radical (FSO2•) has enabled a variety of radical addition reactions involving alkynes, providing a powerful method for synthesizing complex sulfonyl fluorides.

Fluorosulfonylation: this compound and its derivatives can act as both precursors to the FSO2• radical and as radical trapping agents. A transition-metal-free radical 1,2-difunctionalization of unactivated alkenes has been developed where an alkynyl sulfonyl fluoride is used to achieve a vicinal fluorosulfonyl-alkynylation. nih.gov This atom-economical process is initiated by AIBN and tolerates a broad range of functional groups, even allowing for the creation of quaternary carbon centers. nih.gov

Carbosulfonylation: Methods for the vicinal addition of a sulfonyl group and a carbon-based group across a triple bond have been developed. For example, a radical-mediated process allows for the alkoxysulfonyl- and fluorosulfonyltrifluoromethylation of aryl alkyl alkynes. nih.govresearchgate.net In this transformation, an alkoxy- or fluorosulfonyl radical, generated from an allylsulfonic acid derivative, adds to the alkyne. The resulting vinyl radical is then trapped by a trifluoromethyl source, yielding highly substituted alkenes bearing both a sulfonyl fluoride and a trifluoromethyl group. nih.govresearchgate.net

Interactive Table: Radical Addition Reactions

Cross-Coupling Reactions and Functional Group Transformations of the Alkyne

The terminal alkyne of this compound is a key handle for carbon-carbon bond formation, most notably through Sonogashira coupling.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can serve as the alkyne partner in such couplings, allowing for the introduction of the fluorosulfonylmethyl group onto various aromatic and vinylic scaffolds. The reaction's tolerance for numerous functional groups makes it highly valuable for synthesizing complex molecules for applications in pharmaceuticals and materials science. wikipedia.orglibretexts.org

Functional Group Transformations: Beyond coupling, the alkyne can undergo other transformations. For instance, the alkyne moiety in β-alkynyl sulfonyl fluorides (synthesized via radical addition) can be hydrolyzed to furnish δ-keto sulfonyl fluorides, demonstrating a pathway to introduce a ketone functionality. nih.gov

Dual Reactivity and Cascade Transformations

The presence of two distinct reactive sites—the sulfonyl fluoride and the alkyne—in a single molecule allows for powerful cascade and sequential transformations, enabling the rapid generation of molecular complexity from a simple starting material.

This compound and related 2-substituted-alkynyl-1-sulfonyl fluoride (SASF) hubs are designed for diversity-oriented synthesis. nih.gov The sulfonyl fluoride acts as a robust "SuFEx" (Sulfur(VI) Fluoride Exchange) handle, while the alkyne serves as a reactive partner for various cycloaddition reactions. nih.gov The electron-withdrawing nature of the sulfonyl fluoride group modulates the reactivity of the adjacent alkyne, influencing its participation in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This synergistic interplay allows for controlled, stepwise diversification. nih.gov

The orthogonal reactivity of the alkyne and sulfonyl fluoride groups is ideal for sequential and one-pot reaction sequences. A prime example involves the products of the radical 1-fluorosulfonyl-2-alkynylation of alkenes. nih.gov These β-alkynyl-fluorosulfonylalkane products can be selectively and sequentially modified. The sulfonyl fluoride moiety can be diversified using SuFEx click chemistry to access sulfonates and sulfonamides, while the alkyne remains available for further functionalization, such as hydrolysis to a ketone or participation in cycloaddition reactions. nih.gov

Furthermore, one-pot procedures that generate a sulfonyl fluoride and then utilize it in a subsequent reaction are well-established. For instance, Grignard reagents can be converted to sulfonyl fluorides using sulfuryl fluoride, and these intermediates can then be used in situ to form sulfonamides or sulfonate esters in a single pot. claremont.edunih.gov Similarly, palladium-catalyzed methods allow for the one-pot synthesis of aryl sulfonyl fluorides from aryl bromides, which can then be subjected to further transformations. researchgate.netrsc.org These strategies underscore the potential for developing one-pot sequences starting from this compound to rapidly build complex molecular libraries.

Advanced Spectroscopic and Computational Elucidation of Prop 2 Yne 1 Sulfonyl Fluoride Chemistry

Structural Elucidation through X-ray Crystallography for Reaction Intermediates and Products

X-ray crystallography stands as an unparalleled tool for the definitive determination of three-dimensional molecular structures. In the context of prop-2-yne-1-sulfonyl fluoride (B91410) chemistry, this technique is invaluable for characterizing the precise stereochemistry and conformation of reaction intermediates and final products. While specific crystallographic data for reaction products of prop-2-yne-1-sulfonyl fluoride, such as β-sultams formed from [2+2] cycloadditions with enamines, are not widely available in the public domain, the feasibility of such analyses is demonstrated by studies on related sulfonyl fluorides.

For instance, the crystal structure of compounds like (E)-2-(4-bromophenyl)ethenesulfonyl fluoride has been successfully determined, providing crucial insights into bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net Such data is fundamental for validating reaction outcomes and understanding the subtle electronic and steric effects that govern the reactivity of the sulfonyl fluoride moiety. The structural parameters obtained from X-ray crystallography also serve as benchmarks for validating the accuracy of computational models.

Table 1: Representative Crystallographic Data for a Related Alkenyl Sulfonyl Fluoride

| Parameter | Value |

| Compound | (E)-2-(4-bromophenyl)ethenesulfonyl fluoride researchgate.net |

| Formula | C₈H₆BrFO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 4.7846(2) |

| b (Å) | 9.6099(4) |

| c (Å) | 10.3260(4) |

| β (°) | 103.137(1) |

| Volume (ų) | 462.36(3) |

Advanced NMR Spectroscopy for Mechanistic Insights (e.g., ¹⁹F NMR Tracking of Reaction Progress)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of molecules in solution. For fluorine-containing compounds like this compound, ¹⁹F NMR is a particularly powerful tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive for NMR experiments. wikipedia.org The large chemical shift range of ¹⁹F NMR, typically spanning over 800 ppm, provides excellent signal dispersion and reduces the likelihood of peak overlap, facilitating the analysis of complex reaction mixtures. wikipedia.org

¹⁹F NMR can be effectively employed to monitor the progress of reactions involving this compound. The chemical shift of the fluorine atom in the sulfonyl fluoride group is sensitive to its chemical environment. As the reaction proceeds and the starting material is converted into intermediates and products, new signals will appear in the ¹⁹F NMR spectrum, while the signal corresponding to the starting material will decrease in intensity. This allows for real-time tracking of the reaction kinetics and the identification of transient species. researchgate.netrsc.org For example, in a reaction where the sulfonyl fluoride is displaced, the appearance of a new fluorine-containing species can be readily observed and quantified. researchgate.net

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds

| Functional Group | Chemical Shift Range (ppm, relative to CFCl₃) |

| -C(=O)F | -70 to -20 ucsb.edu |

| -CF₃ | +40 to +80 ucsb.edu |

| -CF₂- | +80 to +140 ucsb.edu |

| >CF- | +140 to +250 ucsb.edu |

| Ar-F | +80 to +170 ucsb.edu |

| R-SO₂F | Not specified, but expected to be in a distinct region |

This table provides general chemical shift ranges. The specific chemical shift of this compound would need to be determined experimentally.

Mass Spectrometry for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of reaction products and for probing reaction pathways. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. rsc.org

In the study of this compound chemistry, MS can be used to identify the products of various transformations, such as cycloadditions, nucleophilic substitutions, and rearrangements. By analyzing the mass spectra of the reaction mixture at different time points, it is possible to identify intermediates and byproducts, thus providing valuable information about the reaction mechanism. researchgate.net Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the molecules of interest before they are introduced into the mass analyzer. rsc.org Tandem mass spectrometry (MS/MS) can be further employed to fragment the ions of interest, providing structural information based on the fragmentation patterns.

Table 3: Common Mass Spectrometry Ionization Techniques and Their Applications

| Technique | Abbreviation | Principle | Typical Analytes |

| Electrospray Ionization | ESI | Soft ionization technique that produces ions from a solution by creating an aerosol. | Polar and large molecules |

| Atmospheric Pressure Chemical Ionization | APCI | Ionization method that uses a gas-phase ion-molecule reaction at atmospheric pressure. | Less polar and thermally stable molecules |

| Electron Ionization | EI | A hard ionization method where high-energy electrons bombard a sample, causing fragmentation. | Volatile and thermally stable small molecules |

Density Functional Theory (DFT) Calculations on Reactivity, Transition States, and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in modern chemistry for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. While specific DFT studies on this compound are not extensively reported, the application of DFT to related sulfonyl fluorides provides a framework for understanding its chemical behavior.

DFT calculations can be used to:

Predict Reactivity: By calculating molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and various reactivity indices, DFT can predict the most likely sites for nucleophilic or electrophilic attack.

Elucidate Reaction Mechanisms: The potential energy surfaces of reactions can be mapped out, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed, step-by-step picture of how a reaction proceeds. For example, in a [2+2] cycloaddition reaction, DFT can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.

Analyze Electronic Structure: DFT provides insights into the distribution of electron density within a molecule, which is crucial for understanding its bonding and reactivity. The nature of the sulfur-fluorine bond and the influence of the propargyl group on the electronic properties of the sulfonyl fluoride moiety can be thoroughly investigated.

Table 4: Key Parameters Obtainable from DFT Calculations

| Parameter | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability of a molecule to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability of a molecule to accept electrons (electrophilicity). |

| Electrostatic Potential | The potential energy of a positive point charge at a particular location near a molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Determines the rate of a chemical reaction. |

Other Spectroscopic Methods for Investigating Reaction Dynamics

Beyond the core techniques of X-ray crystallography, NMR, and mass spectrometry, other spectroscopic methods can provide further insights into the reaction dynamics of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. The characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically in the range of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹) and the C≡C triple bond of the propargyl group (around 2100-2260 cm⁻¹) can be used to monitor the disappearance of the starting material and the appearance of new functional groups in the product.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and can also be used to identify functional groups. The C≡C triple bond often gives a strong Raman signal, making it a useful probe for reactions involving the alkyne moiety.

Transient Absorption Spectroscopy: For studying very fast reactions, such as those initiated by light (photochemical reactions), transient absorption spectroscopy can be employed. This technique allows for the detection and characterization of short-lived intermediates, such as radicals or excited states, on timescales ranging from femtoseconds to milliseconds.

Applications in Synthetic Organic Chemistry

Construction of Complex Molecular Architectures

The inherent reactivity of the alkyne and sulfonyl fluoride (B91410) groups in prop-2-yne-1-sulfonyl fluoride makes it an exceptional tool for the synthesis of complex molecular frameworks. The alkyne functionality serves as a versatile handle for various transformations, including cycloaddition reactions, which are pivotal in constructing cyclic and heterocyclic systems. For instance, the reaction of prop-2-yne-1-sulfonyl chloride, a related precursor, with α-morpholinostyrene can lead to the formation of thietane (B1214591) and thiahexenone dioxide derivatives, showcasing the potential for building sulfur-containing heterocyclic scaffolds. rsc.org

Furthermore, the sulfonyl fluoride group can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a highly efficient and reliable method for connecting molecular fragments. sigmaaldrich.comresearchgate.neteurekalert.org This "click" reaction allows for the formation of stable sulfonate esters or sulfonamides under mild conditions, providing a robust strategy for assembling complex molecules from simpler precursors. The ability to perform [3+2]-cycloaddition reactions with azomethine ylides further expands the utility of related fluorinated cyclopropenes, leading to the formation of novel fluorinated 3-azabicyclo[3.1.0]hexanes, which are valuable scaffolds in medicinal chemistry. nih.govresearchgate.net The stepwise [2+2] cycloaddition of related ethene-1,1-disulfonyl difluoride with alkynes provides a pathway to highly functionalized four-membered carbocycles, demonstrating the power of sulfonyl fluoride chemistry in generating intricate ring systems. nih.gov

Late-Stage Functionalization and Derivatization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing new functional groups into a complex molecule, such as a drug candidate or natural product, at a late stage of the synthesis. This approach allows for the rapid exploration of structure-activity relationships (SAR) without the need for de novo synthesis of each analog. The sulfonyl fluoride group has emerged as a valuable tool for LSF due to its unique reactivity and stability.

Sulfonyl fluorides can be used to mediate the deoxymethylation of phenols, a challenging transformation due to the stability of the methyl ether group. rsc.org This reaction proceeds under mild, metal-catalyzed conditions and exhibits good functional group tolerance, making it suitable for modifying complex molecules containing phenolic hydroxyl groups. rsc.org Furthermore, the development of photoredox-catalyzed methods for the synthesis of aryl sulfonyl fluorides from aryl diazonium salts or through a three-component assembly allows for the late-stage introduction of the sulfonyl fluoride moiety itself. nih.govacs.org This enables the subsequent derivatization of the molecule using the versatile chemistry of the sulfonyl fluoride group.

The ability to perform late-stage fluorosulfonylation on drug molecules has been demonstrated, highlighting the potential of this methodology to quickly generate analogs with potentially improved properties. nih.gov For example, the incorporation of fluorine into a drug candidate can modulate its lipophilicity, metabolic stability, and binding affinity. nih.gov

Synthetic Utility in Chemical Biology and Medicinal Chemistry (Focus on Chemical Transformations for Probe/Inhibitor Synthesis)

The sulfonyl fluoride moiety is a privileged "warhead" in chemical biology and medicinal chemistry, primarily due to its unique balance of stability and reactivity. claremont.edunih.govsigmaaldrich.comnih.gov While stable under physiological conditions, it can react with nucleophilic amino acid residues within the specific microenvironment of a protein's binding pocket. claremont.edunih.gov This "context-specific" reactivity makes sulfonyl fluorides ideal for designing covalent inhibitors and chemical probes. claremont.edunih.govsigmaaldrich.com

This compound and its derivatives serve as valuable starting materials for the synthesis of such probes and inhibitors. The alkyne group provides a convenient handle for "click" chemistry, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or other molecular fragments. This has been utilized in the development of target engagement probes to validate drug-target interactions in complex biological systems. nih.gov

The sulfonyl fluoride group can covalently modify a range of amino acid residues, including serine, threonine, lysine, tyrosine, histidine, and cysteine. nih.govnih.gov This broad reactivity profile expands the scope of druggable targets beyond those accessible by traditional cysteine-reactive warheads. nih.govenamine.net For instance, sulfonyl fluoride-containing probes have been instrumental in the development of modulators for cereblon (CRBN), an E3 ubiquitin ligase component, by covalently engaging a histidine residue in its sensor loop. rsc.org The synthesis of various sulfonyl fluoride-containing ligands has allowed for the detailed exploration of structure-activity relationships and the development of potent and selective CRBN binders. rsc.org

The table below summarizes some key applications of sulfonyl fluorides in the synthesis of chemical probes and inhibitors.

| Application | Target/Purpose | Key Features of Sulfonyl Fluoride |

| Covalent Inhibitors | Proteases (e.g., serine proteases) | Reacts with catalytic serine residues. nih.govnih.gov |

| Chemical Probes | Target identification and validation | Can be "clicked" with reporter tags via the alkyne handle. nih.gov |

| Cereblon Modulators | Covalent engagement of histidine | Enables development of selective molecular glues. rsc.org |

| Activity-Based Protein Profiling | Measuring enzyme activity in complex mixtures | Biotinylated sulfonyl fluoride probes can capture active enzymes. nih.gov |

Applications in Polymer and Materials Science

The unique reactivity of the sulfonyl fluoride group, particularly its participation in SuFEx click chemistry, has opened up new avenues for its application in polymer and materials science. claremont.edu SuFEx provides a highly efficient and orthogonal method for polymer synthesis and modification, allowing for the creation of novel materials with tailored properties. sigmaaldrich.comresearchgate.net

The alkyne functionality of this compound can be utilized for polymerization reactions, such as those initiated by radical or coordination catalysts. While the direct polymerization of fluoroolefins can be challenging, the "click" nature of SuFEx offers a more controlled approach to building polymer backbones or for post-polymerization modification. pageplace.de For example, sulfonyl fluoride-containing monomers can be incorporated into polymers, and the sulfonyl fluoride groups can then be used as reactive sites for grafting side chains or for cross-linking the polymer network.

The versatility of SuFEx allows for the connection of diverse molecular fragments, making it a powerful tool for the synthesis of functional materials. researchgate.net This includes the development of fluorinated polymers, which are known for their exceptional chemical resistance, thermal stability, and unique surface properties. pageplace.de The ability to precisely control the incorporation of the sulfonyl fluoride group and its subsequent reactions enables the design of materials with specific functionalities for applications in areas such as coatings, membranes, and electronics. researchgate.netpageplace.de

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of sulfonyl fluorides is undergoing a green transformation, with new methods emerging that promise safer, more cost-effective, and environmentally friendly production. sciencedaily.com Future research on prop-2-yne-1-sulfonyl fluoride (B91410) is expected to focus on developing novel catalytic systems that align with the principles of sustainable chemistry.

One promising direction involves the use of transition-metal catalysis. nih.gov Palladium, copper, and nickel-based catalysts have shown efficacy in the synthesis of various sulfonyl fluorides and could be adapted for the specific synthesis of prop-2-yne-1-sulfonyl fluoride. nih.govrsc.org For instance, a palladium-catalyzed one-pot synthesis has been developed for aryl sulfonyl fluorides from aryl bromides, utilizing the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a sulfur dioxide source. rsc.org Adapting such a method could provide an efficient route to this compound.

Furthermore, catalyst-free and metal-free approaches are gaining traction. researchgate.netbohrium.com A recently developed method utilizes the reaction of thiols and disulfides with SHC5® and potassium fluoride (KF) to produce sulfonyl fluorides with only non-toxic salts as byproducts. sciencedaily.com Exploring similar pathways for this compound could significantly reduce the environmental impact of its synthesis. Another innovative, catalyst-free, one-pot synthesis of sulfonyl fluorides from aryltriazenes has been reported, highlighting a trend towards simpler and more efficient reaction protocols. bohrium.com

The table below summarizes potential sustainable synthetic approaches for this compound.

| Synthetic Approach | Catalyst/Reagents | Key Advantages |

| Transition-Metal Catalysis | Palladium, Copper, Nickel | High efficiency, good functional group tolerance |

| Green Chemistry Method | SHC5®, Potassium Fluoride (KF) | Safe, low-cost, environmentally friendly, non-toxic byproducts |

| Catalyst-Free Synthesis | Aryltriazenes, DABSO, NFSI | Simple reaction conditions, broad functional group tolerance |

Exploration of Unconventional Reactivity Modes

The reactivity of sulfonyl fluorides is a cornerstone of their utility, particularly in the realm of "click chemistry." The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool for molecular assembly. nih.govclaremont.eduscilit.com The alkyne group in this compound makes it an ideal candidate for divergent synthesis strategies, acting as a hub to create a variety of pharmacophores. scilit.com

Future research will likely delve into expanding the scope of its participation in click reactions and exploring other unconventional reactivity modes. One area of interest is the potential for this compound to engage in radical reactions. While challenging due to the strong sulfur-fluorine bond, the conversion of sulfonyl fluorides to S(VI) radicals would dramatically broaden their synthetic applications. researchgate.net

The dual functionality of this compound opens up possibilities for sequential or orthogonal reactions. The alkyne can participate in well-established transformations like copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the sulfonyl fluoride can act as a covalent warhead targeting specific amino acid residues in proteins. nih.govrsc.org

Expansion of Applications in Chemical Biology and Material Science

The balanced stability and reactivity of sulfonyl fluorides make them privileged functionalities in chemical biology. nih.govrsc.org They can covalently modify a range of amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine, making them excellent probes for studying protein function and for drug discovery. nih.govenamine.netsigmaaldrich.com The alkyne handle in this compound provides a convenient point for attaching reporter tags (like fluorophores or biotin) for visualization and pull-down experiments.

Future applications in chemical biology are expected to leverage this dual nature for:

Target Identification and Validation: Using this compound as a reactive probe to identify novel binding sites on proteins. nih.gov

Development of Covalent Inhibitors: Designing highly selective enzyme inhibitors by positioning the sulfonyl fluoride to react with a specific residue in the active site. nih.gov

Chemical Proteomics: Mapping protein-protein interactions and identifying the targets of bioactive molecules.

In material science, the unique properties of the sulfonyl fluoride group are being harnessed to create novel functional materials. nih.govresearchgate.net Ionic liquids containing the sulfonyl fluoride moiety have been synthesized and show promise as electrolytes in high-voltage rechargeable lithium-metal batteries. nih.gov The incorporation of the propargyl group could allow for the polymerization or surface functionalization of these ionic liquids, leading to new materials with tailored properties.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) calculations have been employed to elucidate the mechanistic details of sulfonyl fluoride synthesis, including the role of catalysts and the energetics of key reaction steps. nih.gov

For this compound, advanced computational modeling can be used to:

Predict Reactivity: Model its interactions with different biological nucleophiles to predict which amino acid residues it is most likely to target.

Design Novel Catalysts: Computationally screen potential catalysts for more efficient and sustainable synthetic routes. nih.gov

Understand Reaction Mechanisms: Investigate the transition states and intermediates of its various reactions to gain a deeper understanding of its chemical behavior.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages in terms of scalability, safety, and efficiency. The synthesis of alkyl sulfonyl fluorides has already been successfully scaled up using a continuous stirred tank reactor cascade. organic-chemistry.org

Integrating the synthesis of this compound into flow chemistry platforms could enable its large-scale production in a controlled and reproducible manner. This would be particularly beneficial for its application in high-throughput screening campaigns for drug discovery or for the production of advanced materials. Automated synthesis platforms could further accelerate the exploration of its chemical space by rapidly generating derivatives with diverse functionalities.

Q & A

Q. How can isotopic labeling track the metabolic fate of this compound in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.